molecular formula C15H21ClN6O2S B2917927 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide CAS No. 2034356-91-5

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide

Cat. No.: B2917927
CAS No.: 2034356-91-5
M. Wt: 384.88
InChI Key: BKULJEJTNVNLER-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino groups. A methylene bridge connects the triazine to a 3-chloro-4-methylbenzenesulfonamide moiety. The chloro and methyl substituents on the benzene ring contribute to lipophilicity and steric bulk, influencing solubility and target interactions .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN6O2S/c1-10-6-7-11(8-12(10)16)25(23,24)17-9-13-18-14(21(2)3)20-15(19-13)22(4)5/h6-8,17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKULJEJTNVNLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been reported to exhibit fluorescence properties. This suggests that the compound might interact with its targets through a fluorescence mechanism, leading to changes in the targets’ properties or functions. More research is needed to confirm this hypothesis and to elucidate the exact mode of action.

Biochemical Pathways

Compounds with similar structures have been reported to show correlated rotations of the alkyl groups in the dialkylamino moieties This suggests that the compound might affect pathways related to these rotations

Result of Action

Similar compounds have been reported to exhibit antitumor activity. This suggests that the compound might have potential therapeutic effects. More research is needed to confirm this hypothesis and to elucidate the exact molecular and cellular effects of this compound’s action.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety. The molecular formula is C13H17ClN4O2SC_{13}H_{17}ClN_4O_2S with a molecular weight of approximately 344.82 g/mol. The presence of both electron-donating (dimethylamino) and electron-withdrawing (sulfonamide) groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₇ClN₄O₂S
Molecular Weight344.82 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The triazine structure allows for effective binding to specific sites, modulating enzymatic pathways involved in cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for DNA replication and repair .
  • Induction of Apoptosis : Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspases . This process involves the externalization of phosphatidylserine and an increase in the sub-G1 phase population of the cell cycle .

Biological Activity Studies

Recent research has evaluated the anticancer properties of compounds related to this compound. The following table summarizes findings from various studies:

Study ReferenceCell LineIC₅₀ (µM)Mechanism of Action
HeLa6–7Induction of apoptosis via caspase activation
HCT-116Not specifiedInhibition of DHFR
MCF-7Not specifiedModulation of cell cycle dynamics

Case Studies

  • HeLa Cell Line Study : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells at low concentrations (IC₅₀ = 6–7 µM). The mechanism involved the induction of apoptosis through caspase activation and increased early apoptotic cell populations .
  • HCT-116 Cell Line : In another study focusing on colorectal cancer cells (HCT-116), compounds were shown to inhibit key metabolic pathways essential for cell survival. Although specific IC₅₀ values were not provided, the results indicated significant potential for therapeutic application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide (CAS 2034426-33-8)
  • Structure : Similar triazine core but with ethanesulfonamide instead of substituted benzenesulfonamide.
  • Key Differences :
    • Molecular Weight : 288.37 (vs. higher for the target compound due to the chloro-methylbenzene group).
    • Solubility : Ethanesulfonamide likely increases aqueous solubility compared to the aromatic sulfonamide in the target compound.
    • Activity : Reduced steric hindrance may alter binding affinity in biological systems .
Bis(morpholino)triazine Derivatives
  • Structure: Morpholino groups replace dimethylamino at triazine positions 4 and 6 (e.g., compound in ).
  • Key Differences: Electronic Effects: Morpholino’s oxygen atom introduces polarity and hydrogen-bonding capacity, contrasting with the basic dimethylamino groups. Synthesis: Requires morpholine as a nucleophile instead of dimethylamine, leading to distinct reactivity patterns .

Sulfonamide and Sulfonylurea Analogues

Thifensulfuron Methyl (CAS 79277-27-3)
  • Structure : Methoxy-methyltriazine linked to a thiophenesulfonylurea group.
  • Key Differences :
    • Acidity : Sulfonylurea group (pKa ~3–4) is more acidic than the target’s sulfonamide (predicted pKa ~4.7), affecting ionization and soil adsorption in agrochemical applications .
    • Bioactivity : Thifensulfuron acts as a herbicide by inhibiting acetolactate synthase (ALS), while the target compound’s biological targets remain uncharacterized .

Aromatic and Heterocyclic Modifications

Fluorophenyl Carbamoyl Derivatives (CAS 298218-16-3)
  • Structure : Triazine with fluorophenylcarbamoyl-methylsulfanyl substituents.
  • Key Differences :
    • Electron-Withdrawing Effects : Fluorine atoms increase electronegativity and metabolic stability compared to the target’s chloro-methylbenzene group.
    • Molecular Weight : Higher (630.68 g/mol) due to multiple fluorophenyl groups .
Ibuprofen-Triazine Hybrids
  • Structure : s-Triazine conjugated with ibuprofen-derived hydrazine.
  • Synthesis: Condensation with hydrazine contrasts with the Mannich-like alkylation used for the target compound’s methylene bridge .

Physicochemical Data

Property Target Compound Ethanesulfonamide Analog Thifensulfuron Methyl
Molecular Weight (g/mol) ~350 (estimated) 288.37 387.41
Predicted pKa ~4.7 (sulfonamide) Not reported ~3.5 (sulfonylurea)
Boiling Point (°C) Not reported Not reported Decomposes >200°C
Lipophilicity (LogP) Higher (aromatic Cl/CH₃) Lower (aliphatic chain) Moderate (thiophene ring)

Q & A

Basic: What synthetic methodologies are effective for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide?

Answer:
A multi-step synthesis is typically employed, involving:

  • Step 1: Condensation of a triazine precursor (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine) with a sulfonamide intermediate.
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions. For example, describes using glyoxal hydrates and aryl substituents under reflux conditions (e.g., ethanol, 33–35 hours) to form triazine-sulfonamide hybrids .
  • Step 3: Purification via column chromatography or recrystallization (e.g., using ethanol), achieving yields of 53–92% .
    Key reagents include triethylamine (TEA) for deprotonation and methylene chloride (DCM) as a solvent .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H-NMR and 13C-NMR: To confirm substituent integration and electronic environments. For example, reports distinct aromatic proton signals at δ 7.2–8.1 ppm for sulfonamide and triazine moieties .
  • IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and triazine C=N stretches at ~1550 cm⁻¹) .
  • Melting Point Analysis: Used to assess purity (e.g., melting ranges of 163–259°C for structurally related compounds) .

Basic: How can solubility and stability be optimized for this compound in aqueous media?

Answer:

  • Solubility: Test co-solvents (e.g., DMSO or acetone) or pH adjustment (sulfonamides are often soluble in basic conditions). notes that methylbenzylamine derivatives exhibit improved solubility in polar aprotic solvents .
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light. Store at –20°C in inert atmospheres to prevent hydrolysis of triazine rings .

Basic: What functional groups dominate reactivity, and how are they identified?

Answer:

  • Triazine Core: Reacts via nucleophilic substitution (e.g., dimethylamino groups enhance electron density).
  • Sulfonamide Group: Participates in hydrogen bonding and acid-base reactions.
  • Identification: Use HSQC/HMBC NMR to correlate protons and carbons, confirming connectivity. IR confirms S=O (sulfonamide) and C=N (triazine) stretches .

Advanced: How can DFT/TD-DFT studies elucidate electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) predicts:

  • Electron Distribution: HOMO-LUMO gaps (e.g., calculated gaps of 3.2–4.1 eV for triazine derivatives, correlating with photostability) .
  • Reactive Sites: Fukui indices identify nucleophilic/electrophilic regions. For example, sulfonamide sulfur and triazine nitrogen atoms are prone to electrophilic attack .
  • TD-DFT: Models UV-Vis absorption spectra, validated against experimental λmax values (e.g., 350–450 nm for triazine-sulfonamide hybrids) .

Advanced: How can QSAR models guide structural optimization for enhanced bioactivity?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models:

  • Descriptor Selection: Include logP, polar surface area (PSA), and Hammett constants. used QSAR to predict herbicidal activity, highlighting 3,4-dimethoxy substituents as critical for target binding .
  • Validation: Cross-validate with leave-one-out methods (R² > 0.85 indicates robustness) .
  • Optimization: Introduce electron-withdrawing groups (e.g., –CF3) to improve membrane permeability .

Advanced: How to resolve contradictions in reported bioactivity data for triazine-sulfonamide hybrids?

Answer:

  • Experimental Replication: Standardize assays (e.g., enzyme inhibition IC50 under identical pH/temperature).
  • Structural Verification: Confirm purity via HPLC (>95%) and crystallography (e.g., X-ray diffraction for absolute configuration) .
  • Meta-Analysis: Compare substituent effects; shows 3,4,5-trimethoxy groups increase activity by 40% compared to mono-methoxy .

Advanced: What strategies validate computational predictions of metabolic pathways?

Answer:

  • In Silico Tools: Use software like MetaSite to predict cytochrome P450 oxidation sites.
  • In Vitro Validation: Incubate with liver microsomes and analyze metabolites via LC-MS/MS. For example, triazine rings are prone to N-demethylation, detectable at m/z +16 .

Advanced: How to design structure-activity relationship (SAR) studies for triazine-sulfonamide derivatives?

Answer:

  • Variable Substituents: Synthesize analogs with halogen (–Cl, –F) or alkoxy (–OCH3) groups at positions 3, 4, or 5 of the aryl ring.
  • Bioactivity Assays: Test against target enzymes (e.g., acetolactate synthase for herbicides). found 4-CF3 analogs (Compound 34) showed 2-fold higher inhibition than parent compounds .
  • Statistical Analysis: Use ANOVA to compare activity trends (p < 0.05) .

Advanced: How to address discrepancies in NMR spectral assignments?

Answer:

  • 2D NMR Techniques: HSQC and HMBC resolve overlapping signals. For example, used 1H-13C HMBC to confirm sulfonamide–triazine connectivity .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns.
  • Comparative Analysis: Cross-reference with structurally characterized analogs (e.g., Compound 31 in ) .

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